molecular formula C8H7FO2 B060606 Fluoromethyl benzoate CAS No. 166331-78-8

Fluoromethyl benzoate

Cat. No.: B060606
CAS No.: 166331-78-8
M. Wt: 154.14 g/mol
InChI Key: VPLALCFPHOLSTP-UHFFFAOYSA-N
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Description

Fluoromethyl benzoate is an organic compound characterized by the presence of a fluoromethyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromethyl benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with fluoromethylating agents under specific conditions. For instance, the reaction of benzoic acid with fluoroiodomethane in the presence of a base can yield this compound . Another method involves the use of fluoromethyl sulfonates as fluoromethylating agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Mechanism of Action

The mechanism by which fluoromethyl benzoate exerts its effects involves interactions with various molecular targets. The fluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Fluoromethyl benzoate can be compared with other similar compounds such as:

    Methyl 4-fluorobenzoate: This compound has a similar structure but with a methyl group instead of a fluoromethyl group.

    Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl group.

    4-Fluoro-N-methylbenzamide: This compound contains a fluorine atom and a methyl group attached to a benzamide moiety.

Uniqueness: this compound is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

fluoromethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLALCFPHOLSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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